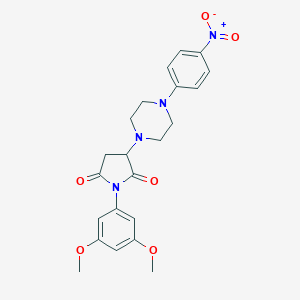
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
化学反应分析
Types of Reactions
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substituents: Halogenating agents, organometallic compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 1-methyl-2-(4-methylphenyl)-2-oxoethyl benzoate
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
- 1-methyl-2-(4-methylphenyl)-2-oxoethanol
Uniqueness
1-(4-METHYLPHENYL)-1-OXOPROPAN-2-YL 3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties
属性
分子式 |
C25H19NO5 |
|---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 3-(1,3-dioxoisoindol-2-yl)benzoate |
InChI |
InChI=1S/C25H19NO5/c1-15-10-12-17(13-11-15)22(27)16(2)31-25(30)18-6-5-7-19(14-18)26-23(28)20-8-3-4-9-21(20)24(26)29/h3-14,16H,1-2H3 |
InChI 键 |
VMMXZOGCPHFVGO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC(=CC=C2)N3C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B304012.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304019.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B304021.png)

![N-[1-{[(3,4-dichlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304027.png)
![N-[1-[(cyclooctylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304029.png)
![N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304031.png)
